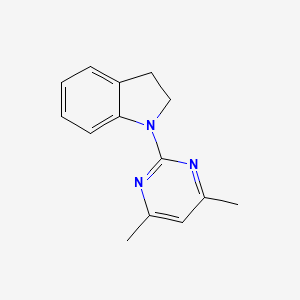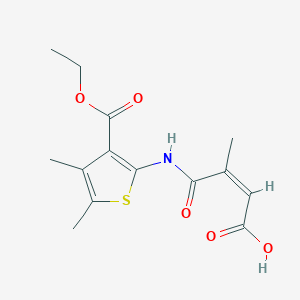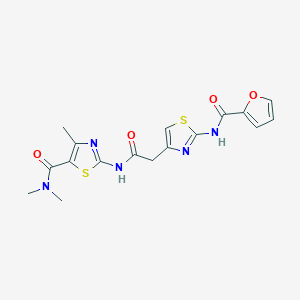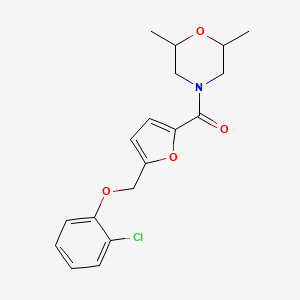![molecular formula C23H15N5O3S2 B2395419 (E)-N'-((2-(benzo[d]thiazol-2-ylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-hydroxybenzohydrazide CAS No. 369611-36-9](/img/structure/B2395419.png)
(E)-N'-((2-(benzo[d]thiazol-2-ylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-hydroxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and rings, including a benzo[d]thiazol-2-ylthio group, a 4H-pyrido[1,2-a]pyrimidin-3-yl group, and a 2-hydroxybenzohydrazide group. These groups suggest that the compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzo[d]thiazol-2-ylthio group might be introduced via a thiol-ene reaction, while the 4H-pyrido[1,2-a]pyrimidin-3-yl group might be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be expected to have a high degree of conjugation, given the presence of multiple aromatic rings. This could potentially give it interesting optical properties .Chemical Reactions Analysis
The compound’s reactivity would be expected to be influenced by the various functional groups present in its structure. For example, the hydrazide group might make it a good nucleophile, while the thiazole ring might make it electrophilic at certain positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups, while its melting and boiling points would be influenced by its molecular weight and shape .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Activities
A study by Ustalar and Yılmaz (2017) demonstrated the microwave-assisted synthesis of benzo[4,5]thiazolo[3,2-a]furo[2,3-d]pyrimidin-4-ones, showcasing the efficiency and potential for creating complex molecules with significant biological activities, including acetylcholine esterase (AchE) inhibition (Ustalar & Yılmaz, 2017).
Antimicrobial and Molluscicidal Activities
Nofal, Fahmy, and Mohamed (2002) explored the synthesis of new benzimidazole derivatives, including compounds with structural similarities to the queried molecule, for antimicrobial and molluscicidal activities, indicating potential applications in pest control and pharmaceuticals (Nofal, Fahmy, & Mohamed, 2002).
Antioxidant Properties
Research conducted by Abd-Almonuim, Mohammed, and Al-khalifa (2020) focused on the antioxidant determination of a derivative similar in structure, highlighting its promising antioxidant activities, which could be beneficial for pharmaceutical applications, particularly in combating oxidative stress-related diseases (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Synthesis and Evaluation of Biological Activity
A study by Nagaraju et al. (2020) on the synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives, evaluated for their antiproliferative activity against various cancer cell lines, reveals the potential of such compounds in the development of anticancer drugs (Nagaraju et al., 2020).
Corrosion Inhibition
Khaled (2003) investigated the inhibitive action of benzimidazole derivatives on the corrosion of iron, suggesting applications in materials science, particularly in corrosion protection (Khaled, 2003).
Mecanismo De Acción
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key regulator of insulin and leptin signaling pathways, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with PTP1B by binding to its catalytic and second aryl binding sites . This interaction inhibits the activity of PTP1B, leading to enhanced insulin and leptin signaling .
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways play crucial roles in glucose homeostasis and energy balance. Enhanced signaling through these pathways can improve insulin sensitivity and promote weight loss, which are beneficial effects for the treatment of Type II diabetes .
Result of Action
The compound’s action results in improved insulin sensitivity and weight loss in animal models of diabetes . This is due to the enhanced signaling through the insulin and leptin pathways caused by the inhibition of PTP1B .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, solvent effects can affect excited-state hydrogen bonds and proton transfers . The degree of charge transfer gradually increases with an increase in solvent polarity . This could potentially influence the compound’s interaction with its target and its overall pharmacological activity.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylideneamino]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N5O3S2/c29-17-9-3-1-7-14(17)20(30)27-24-13-15-21(26-19-11-5-6-12-28(19)22(15)31)33-23-25-16-8-2-4-10-18(16)32-23/h1-13,29H,(H,27,30)/b24-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTVWLABBFZVHX-ZMOGYAJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(N=C3C=CC=CN3C2=O)SC4=NC5=CC=CC=C5S4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(N=C3C=CC=CN3C2=O)SC4=NC5=CC=CC=C5S4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-2-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2395338.png)

![6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2395342.png)


![2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2395349.png)


![4-methyl-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2395352.png)
![N-(1,3-benzothiazol-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2395355.png)


